molecular formula C15H18N2O8 B14505472 [3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 63500-40-3

[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14505472
CAS No.: 63500-40-3
M. Wt: 354.31 g/mol
InChI Key: GZIISKHKBQTYKY-UHFFFAOYSA-N
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Description

[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of acetyl groups and a pyrimidinyl moiety attached to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acylation of a precursor molecule. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This interaction can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    [3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Unique due to its specific structure and functional groups.

    Pyrimidine derivatives: Similar in having a pyrimidine ring but differ in the attached functional groups.

    Oxolan derivatives: Similar in having an oxolan ring but differ in the attached substituents.

Uniqueness

The uniqueness of this compound lies in its combination of acetyl groups and a pyrimidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63500-40-3

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O8/c1-8(18)22-7-11-12(23-9(2)19)13(24-10(3)20)14(25-11)17-6-4-5-16-15(17)21/h4-6,11-14H,7H2,1-3H3

InChI Key

GZIISKHKBQTYKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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